molecular formula C17H15N5 B8308484 7-Benzylpyrrolo[3,2-f]quinazoline-1,3-diamine

7-Benzylpyrrolo[3,2-f]quinazoline-1,3-diamine

Cat. No. B8308484
M. Wt: 289.33 g/mol
InChI Key: ZWFDKDJACHDCTD-UHFFFAOYSA-N
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Description

7-Benzylpyrrolo[3,2-f]quinazoline-1,3-diamine is a useful research compound. Its molecular formula is C17H15N5 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Benzylpyrrolo[3,2-f]quinazoline-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzylpyrrolo[3,2-f]quinazoline-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Benzylpyrrolo[3,2-f]quinazoline-1,3-diamine

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

7-benzylpyrrolo[3,2-f]quinazoline-1,3-diamine

InChI

InChI=1S/C17H15N5/c18-16-15-12-8-9-22(10-11-4-2-1-3-5-11)14(12)7-6-13(15)20-17(19)21-16/h1-9H,10H2,(H4,18,19,20,21)

InChI Key

ZWFDKDJACHDCTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 13.95 g. 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine in 600 ml. dry dimethylformamide is stirred under nitrogen as 3.70 g. ca. 50% sodium hydride-mineral oil dispersion is added carefully. After stirring for 1.5 hours, a solution of 9.30 g. benzyl chloride (8.5 ml.) in 20 ml. dry dimethylformamide is added during ca. 10 min. Stirring is continued for 5 hours and then 120 ml. gl. acetic acid is added to the reaction mixture. After removal of solvent (in vacuo), the residue is stirred thoroughly with excess aqueous potassium carbonate solution and filtered. The solids are collected, washed with water, and dried. The crude product is dissolved in 1.4 l. boiling methanol, treated with charcoal, and filtered through Celite. The filtrate is concentrated to ca. 125 ml. and chilled. The crystalline solid is collected, washed with acetone, and again recrystallized from methanol to afford 11.76 g. title compound, m.p. 228°, NMR (dDMSO): δ 5.53 (singlet, N-CH2C6H5), 7.12 (doublet, J-3Hz, 9H), 7.23 (doublet, 8Hz, 5 or 6H), 7.63 (doublet, J=3Hz, 8H), 7.77 (doublet, J=9Hz, 5 or 6H) p.p.m.; λmax95%EtOH 235 (ε 26,900), 260 (ε 28,620), 317 (ε 9,640), 345 sh (ε 7,520) nm; λmin95%EtOH 243 (ε 26,020), 281 (ε 2,430) nm.
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